molecular formula C26H21ClO6 B11403854 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-chlorobenzoate

6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-chlorobenzoate

Cat. No.: B11403854
M. Wt: 464.9 g/mol
InChI Key: BIPNZTFAYJLSFW-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-chlorobenzoate is a synthetic organic compound It is characterized by a complex structure that includes a cyclohepta[c]furan ring system, a dimethoxyphenyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-chlorobenzoate typically involves multiple steps:

    Formation of the Cyclohepta[c]furan Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The choice of catalyst and solvent can significantly affect the yield and purity of the product.

    Introduction of the Dimethoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced onto the cyclohepta[c]furan ring.

    Attachment of the Chlorobenzoate Moiety: This step involves esterification reactions, where the chlorobenzoate group is attached to the cyclohepta[c]furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential as a pharmacophore makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-chlorobenzoate is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors. The presence of the dimethoxyphenyl group and the chlorobenzoate moiety may allow for interactions with hydrophobic pockets in proteins, while the cyclohepta[c]furan ring may provide rigidity and specificity to these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate
  • 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate
  • 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate

Uniqueness

The uniqueness of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-chlorobenzoate lies in the specific arrangement of its functional groups. The combination of the dimethoxyphenyl group, the cyclohepta[c]furan ring, and the chlorobenzoate moiety provides a unique set of chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C26H21ClO6

Molecular Weight

464.9 g/mol

IUPAC Name

[6-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 2-chlorobenzoate

InChI

InChI=1S/C26H21ClO6/c1-14-24-20(28)11-17(16-9-10-21(30-3)22(12-16)31-4)13-23(25(24)15(2)32-14)33-26(29)18-7-5-6-8-19(18)27/h5-13H,1-4H3

InChI Key

BIPNZTFAYJLSFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C=C3)OC)OC)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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